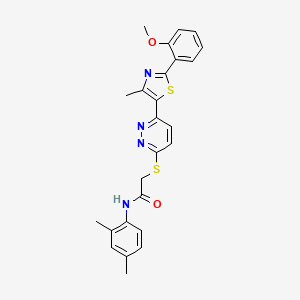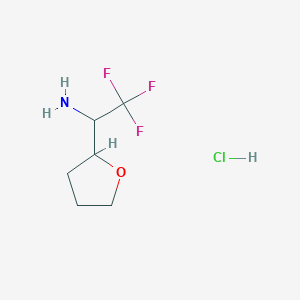![molecular formula C22H25FN2O3 B2977866 3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921522-63-6](/img/structure/B2977866.png)
3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzamide group, possibly through the reaction of an amine with a carboxylic acid or acyl chloride. The 3-fluoro substitution on the benzene ring could be introduced using electrophilic aromatic substitution reactions. The tetrahydrobenzo[b][1,4]oxazepin-7-yl group is a complex heterocyclic structure, and its synthesis would likely involve several steps, including the formation of the seven-membered ring and the introduction of the oxygen and nitrogen atoms .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The benzamide group would likely contribute to the planarity of the molecule, while the tetrahydrobenzo[b][1,4]oxazepin-7-yl group could introduce some three-dimensionality .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups it contains. The amide group could participate in hydrolysis reactions, while the benzene ring could undergo electrophilic aromatic substitution reactions. The presence of the fluorine atom could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar amide group could influence its solubility in water and other polar solvents.Scientific Research Applications
Antitumor Activity
Fluorinated benzothiazoles, including compounds with structural similarity to the specified chemical, have been synthesized and assessed for their cytotoxic properties. These compounds demonstrate potent in vitro antitumor activity against specific human breast cancer cell lines, highlighting their potential as leads for antitumor drug development (Hutchinson et al., 2001).
Antibacterial Agents
Novel analogs of benzothiazoles, bearing resemblance to the chemical structure of interest, have been designed, synthesized, and shown to exhibit promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This research underscores the potential of such compounds in addressing antibiotic resistance and developing new antibacterial agents (Palkar et al., 2017).
Heterocyclic Synthesis
Research into the synthesis of fluorinated heterocycles, including 1,4-benzoxazines and 1,4-benzoxazepines, has explored the use of related fluorinated compounds as precursors. These studies contribute to the broader field of organic synthesis, offering insights into the construction of complex fluorinated heterocyclic systems that could have wide-ranging applications in medicinal chemistry and material science (Meiresonne et al., 2015).
Imaging Agents for Alzheimer's Disease
Fluorinated benzoxazole derivatives have been evaluated as potential imaging agents for cerebral β-amyloid plaques in Alzheimer's disease. Compounds in this category, including fluorinated analogs, have shown high affinity for β-amyloid aggregates, suggesting their utility in developing diagnostic tools for neurodegenerative diseases (Cui et al., 2012).
Antipsychotic Development
A series of benzamides, with structural features reminiscent of the specified compound, has been synthesized and evaluated for their potential as antipsychotics. These compounds exhibit potent activities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, indicating their promise as multireceptor antipsychotic drugs (Yang et al., 2016).
Future Directions
properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-14(2)12-25-18-11-17(24-20(26)15-6-5-7-16(23)10-15)8-9-19(18)28-13-22(3,4)21(25)27/h5-11,14H,12-13H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGRYAKGNFFTDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2977788.png)
![N-(2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2977789.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2977792.png)

![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2977794.png)





![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2977806.png)